molecular formula C19H20ClN3O3S B2511295 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(2-chlorophenyl)methyl]acetamide CAS No. 1252929-60-4

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(2-chlorophenyl)methyl]acetamide

Cat. No.: B2511295
CAS No.: 1252929-60-4
M. Wt: 405.9
InChI Key: WAQFAJCVUQXFOT-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities . The compound contains a total of 53 bonds, including 30 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 3 double bonds, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 urea .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, which are related to the compound , often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of the compound includes a five-membered ring and two six-membered rings . It also contains multiple bonds, double bonds, and aromatic bonds .


Chemical Reactions Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones, which are related to the compound , involve cyclization of 3-amino-thiophene-2-carboxylate derivatives . This process uses a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C20H23N3O4S . Other physical and chemical properties are not explicitly mentioned in the sources I found.

Scientific Research Applications

Antitumor Activity

Research has shown that thieno[3,2-d]pyrimidine derivatives display potent anticancer activity against various human cancer cell lines. These compounds, including derivatives similar to the specified chemical, have been evaluated for their effectiveness in inhibiting the growth of cancer cells. Studies indicate that these compounds can be nearly as active as traditional chemotherapy agents like doxorubicin in inhibiting the growth of certain cancer cell lines, such as breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).

Aldose Reductase Inhibitory Activity

Some thieno[3,2-d]pyrimidine derivatives have shown promising results as aldose reductase inhibitors. This enzyme is implicated in diabetic complications, and its inhibition is considered a therapeutic approach for managing diabetes-related issues. Certain derivatives demonstrate potent inhibitory activity, which could be useful in the treatment of diabetic complications (Ogawva et al., 1993).

Antimicrobial Activity

Research into thieno[3,2-d]pyrimidine derivatives has also revealed their potential as antimicrobial agents. These compounds have been shown to possess activity against a variety of microorganisms, indicating their potential use in treating bacterial infections (Meshcheryakova et al., 2015).

Synthesis and Structural Analysis

Studies have focused on the synthesis and conformational analysis of thieno[3,2-d]pyrimidine derivatives, providing insights into their chemical properties and potential applications in various fields, including medicinal chemistry (Kataev et al., 2021).

Antioxidant Activity

Certain thieno[3,2-d]pyrimidine derivatives have been evaluated for their antioxidant properties. Antioxidants are crucial for protecting the body against damage from free radicals, and these compounds could be useful in developing new antioxidant therapies (Taha, 2012).

Antinociceptive and Anti-inflammatory Properties

Some derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antinociceptive (pain-relieving) and anti-inflammatory activities. These properties suggest their potential use in developing new pain relief and anti-inflammatory drugs (Selvam et al., 2012).

Properties

IUPAC Name

2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S/c1-2-3-9-22-18(25)17-15(8-10-27-17)23(19(22)26)12-16(24)21-11-13-6-4-5-7-14(13)20/h4-8,10,17H,2-3,9,11-12H2,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAKZAGJOMPPNB-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NCC3=CC=CC=C3Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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